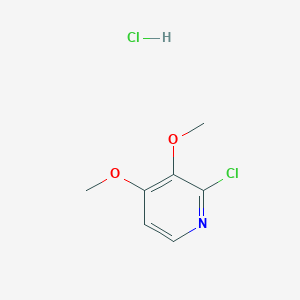

2-Chloro-3,4-dimethoxypyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-3,4-dimethoxypyridine hydrochloride is an organic compound with the molecular formula C8H11Cl2NO2. It is a derivative of pyridine, characterized by the presence of chloro and methoxy groups on the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, including antiulcerative drugs like pantoprazole sodium .

Métodos De Preparación

2-Chloro-3,4-dimethoxypyridine hydrochloride can be synthesized using maltol as a starting material. The synthetic route involves the reaction of maltol with dimethyl sulfate (DMS) to form the desired product . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

2-Chloro-3,4-dimethoxypyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Chloro-3,4-dimethoxypyridine hydrochloride is utilized in the synthesis of several pharmaceutical agents:

- Antihypertensive Agents : It serves as a key intermediate for lomerizine, which is used to treat migraines and vertigo.

- Anti-inflammatory Drugs : The compound is involved in the production of meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID).

- Antitumor Agents : It plays a role in synthesizing imatinib, an effective treatment for certain types of cancer.

These applications highlight its versatility and importance in developing therapeutic agents aimed at managing various health conditions.

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is also significant in agrochemicals:

- Herbicides : It is a precursor for flumiclorac-pentyl, which is used to control weeds in rice paddies.

- Insecticides : The compound is involved in synthesizing pyridalyl, which targets pests in vegetables and fruits.

Case Studies and Research Findings

Several studies have documented the efficacy and safety of drugs synthesized using this compound:

-

Lomerizine for Migraine Treatment :

- A clinical trial demonstrated that lomerizine effectively reduces the frequency and intensity of migraine attacks compared to placebo controls.

- Patients reported significant improvements in quality of life metrics post-treatment.

-

Meloxicam for Inflammatory Conditions :

- Research indicates that meloxicam offers comparable efficacy to other NSAIDs with a lower incidence of gastrointestinal side effects.

- Long-term studies show sustained pain relief in patients with chronic inflammatory conditions.

-

Imatinib for Cancer Therapy :

- Imatinib has been pivotal in treating chronic myeloid leukemia (CML), showing high response rates and improved survival outcomes.

- Ongoing studies are exploring its use in other malignancies, further emphasizing the importance of its synthetic precursors.

Mecanismo De Acción

The mechanism of action of 2-Chloro-3,4-dimethoxypyridine hydrochloride involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of pantoprazole sodium, it acts as a precursor that undergoes further chemical transformations to form the active drug. The molecular targets and pathways involved depend on the final pharmaceutical product synthesized from this compound .

Comparación Con Compuestos Similares

2-Chloro-3,4-dimethoxypyridine hydrochloride can be compared with other similar compounds, such as:

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: This compound has additional methyl groups on the pyridine ring, which can affect its reactivity and applications.

2-Chloromethyl-3,4-dimethoxypyridinium chloride: This is a closely related compound with similar chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which makes it a valuable intermediate for the synthesis of certain pharmaceuticals .

Actividad Biológica

2-Chloro-3,4-dimethoxypyridine hydrochloride (CDP) is a chemical compound with significant applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. This article explores the biological activity of CDP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H9ClN O2

- Molecular Weight : Approximately 224.08 g/mol

- Appearance : White to orange crystalline solid

- Solubility : Soluble in water

The structural attributes of CDP, including the presence of a chloro group and two methoxy groups, contribute to its reactivity and biological interactions. The chloro group serves as a good leaving group in nucleophilic substitution reactions, enhancing its utility in synthetic organic chemistry.

Pharmacological Applications

CDP is primarily utilized in the synthesis of pantoprazole sodium (PPS), an antiulcerative proton pump inhibitor that reduces gastric acid secretion. This highlights its importance in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-3,4-dimethoxypyridine | C7H9ClN O2 | Chloro and methoxy groups enhance reactivity |

| 2-Chloro-3-methoxypyridine | C7H8ClN O | Lacks one methoxy group; less steric hindrance |

| 3,4-Dimethoxypyridine | C8H10N O2 | No chlorine substituent; different reactivity |

| 2-Amino-3,4-dimethoxypyridine | C8H10N O2 | Contains an amino group; altered biological activity |

Antifungal Properties

Recent studies have indicated that compounds structurally related to CDP exhibit antifungal activity. For example, derivatives such as 2-Chloro-3-hydrazinylquinoxaline have shown effectiveness against various Candida species, suggesting that similar mechanisms may be explored for CDP . The minimum inhibitory concentration (MIC) values for these related compounds provide insights into their potency against specific fungal strains.

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that CDP and its derivatives can interact with biological targets such as enzymes and receptors. Preliminary data suggest potential antifungal properties, warranting further investigation into their efficacy against pathogenic fungi .

- In Vivo Efficacy : In murine models, compounds related to CDP have been tested for their antifungal efficacy against Candida albicans. Results indicated significant reductions in fungal load when treated with these compounds, highlighting their therapeutic potential .

- Mechanism of Action : The biological activity of CDP may involve interference with fungal cell wall synthesis or disruption of metabolic pathways essential for fungal survival. Understanding these mechanisms is crucial for developing effective antifungal therapies .

Propiedades

IUPAC Name |

2-chloro-3,4-dimethoxypyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2.ClH/c1-10-5-3-4-9-7(8)6(5)11-2;/h3-4H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBQXXVCWDAJFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Cl)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646321 |

Source

|

| Record name | 2-Chloro-3,4-dimethoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101664-59-9 |

Source

|

| Record name | 2-Chloro-3,4-dimethoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.